2-(2-苄基苯氧基)-5-氯苯胺

描述

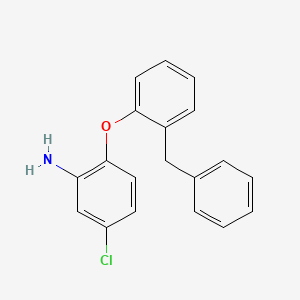

The compound of interest, 2-(2-Benzylphenoxy)-5-chloroaniline, is a chlorinated aromatic amine with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand its properties and potential uses.

Synthesis Analysis

The synthesis of related compounds involves the condensation of chlorinated quinolines with amino acid esters, as seen in the formation of 1-hydroxy-5-chloro-benzo[f][2,7]naphthyridines . Another relevant synthesis approach is the reaction of o-(N-benzylidene)aminophenol with chlorophosphites, leading to the formation of benzo-1,4,2-oxazaphosphorinanes . These methods suggest that the synthesis of 2-(2-Benzylphenoxy)-5-chloroaniline could involve similar condensation reactions or substitutions on related aromatic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Benzylphenoxy)-5-chloroaniline has been characterized using various spectroscopic techniques. For instance, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined using FT-IR, NMR, and UV-vis spectroscopy, and its crystal structure was examined crystallographically . Similarly, the asymmetric unit of 2-amino-5-chlorobenzophenone contains four independent molecules with dihedral angles between the benzene rings, which are linked by hydrogen bonds into a supramolecular architecture . These studies indicate that 2-(2-Benzylphenoxy)-5-chloroaniline would likely exhibit a complex molecular geometry with potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds can be inferred from studies on similar molecules. For example, the reaction of chloranil with N-benzylidene-p-chloroaniline leads to a phenolic derivative, indicating that chlorinated aromatics can undergo nucleophilic substitution reactions . Additionally, the photostability of benzo[a]phenoxazinium chlorides with various substituents has been investigated, showing resistance to photobleaching, which could be relevant for the stability of 2-(2-Benzylphenoxy)-5-chloroaniline under light exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines have been studied in the context of their toxicity. For instance, 2-chloroaniline has been associated with renal and hepatic toxicity, and its in vitro toxicity was compared with that of other aminochlorophenols and aminophenols . This suggests that 2-(2-Benzylphenoxy)-5-chloroaniline could also exhibit specific toxicological properties that would need to be carefully evaluated for safe handling and application.

科学研究应用

化学结构和反应

对相关氯苯胺化合物的研究表明它们在形成不同衍生物的化学反应中的重要性。例如,当2,3,5,6-四氯-p-苯醌与N-苄基-p-氯苯胺反应时,它转化为酚衍生物,展示了使用氯苯胺可以创造多样化化学结构的潜力 (Chen等,1995)。

合成和抗癌活性

通过对对位氯苯胺的酰化合成2-氨基苯基酮,已经研究了其潜在的抗癌活性。研究表明,芳香环中氯原子的存在可以显著增强分子的抗癌性能,暗示了氯苯胺衍生物的潜在治疗应用 (Cortez-Maya et al., 2012)。

化学分析技术

一项关于使用LC-MS方法在Efavirenz原料中确定对位氯苯胺的研究阐明了氯苯胺在分析化学中的作用。这项研究强调了先进分析方法在识别和定量制药制剂中的氯苯胺化合物中的有效性 (Devanna et al., 2021)。

与其他化合物的交联

研究表明,氯苯胺,如4-氯苯胺,可以在真菌酚氧化酶存在的情况下与酚酸发生交联。这表明它们的反应性和在创造混合化合物中的潜在应用,可能在各种工业和制药背景中有用 (Bollag et al., 1983)。

聚合物应用

对氯苯胺的聚合物化研究,如甲烷磺酸掺杂聚(2-氯苯胺)的合成,展示了氯苯胺在创造导电聚合物中的实用性。这些材料在电子和传感技术中具有潜在应用,特别是在氨气传感中 (Pandule et al., 2016)。

2-(2-苄基苯氧基)-5-氯苯胺的科学研究应用

化学结构和反应

对类似化合物的研究,如2,3,5,6-四氯-p-苯醌与N-苄基-p-氯苯胺的反应,揭示了氯苯胺衍生物的化学结构和反应性的见解。这项研究突出了醌结构转化为酚衍生物,展示了氯苯胺的多功能化学性质 (Chen, Xu, Liu, & Xu, 1995)。

抗癌活性

从对位氯苯胺合成2-氨基苯基酮中,展示了氯苯胺衍生物在药物化学中的潜力。这项研究发现,在特定位置引入氯原子可以增强这些化合物的抗癌活性,表明它们在药物开发中的实用性 (Cortez-Maya et al., 2012)。

分析化学应用

一种用于确定对位氯苯胺的新型LC-MS方法展示了氯苯胺在分析化学中的重要性,特别是在制药行业中。这项研究强调了这类化合物在精确和准确分析方法的发展中的作用 (Devanna, Mabbu, & Sumathi, 2021)。

交联潜力

氯苯胺,包括4-氯苯胺,已被研究其与酚类腐殖质成分交联的能力,表明它们在创造新型混合化合物方面的潜在应用。这项研究展示了氯苯胺与其他有机分子的反应性,这可能在各种化学合成过程中很有用 (Bollag, Minard, & Liu, 1983)。

作用机制

Target of Action

Similar compounds like phenyltoloxamine are known to act as h1 receptor blockers . These receptors play a crucial role in allergic reactions, and blocking them can help alleviate symptoms of allergies .

Mode of Action

For instance, Phenyltoloxamine, a similar compound, is known to block H1 receptors, thereby reversing the effects of histamine .

Biochemical Pathways

Based on the action of similar compounds, it can be speculated that it might influence the histamine pathway, given its potential role as an h1 receptor blocker .

Pharmacokinetics

It’s worth noting that similar compounds like phenyltoloxamine are capable of crossing the blood-brain barrier, which could potentially influence their bioavailability .

Result of Action

If it acts similarly to phenyltoloxamine, it might help alleviate symptoms of allergies by blocking h1 receptors and reversing the effects of histamine .

属性

IUPAC Name |

2-(2-benzylphenoxy)-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-16-10-11-19(17(21)13-16)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVZVUPBMRFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzylphenoxy)-5-chloroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

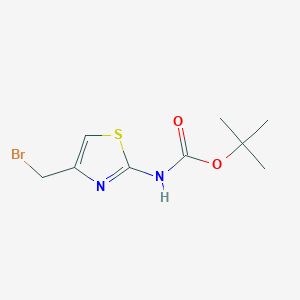

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

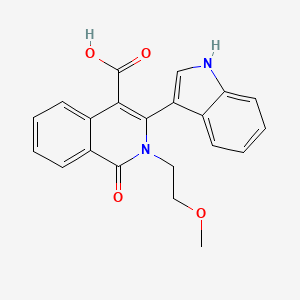

![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)

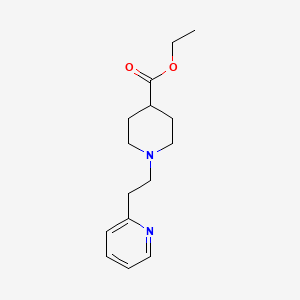

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)